2,6-Bis((R)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine
Description
Introduction to Chiral PYBOX Ligands in Modern Asymmetric Catalysis
Historical Evolution of Bis(oxazoline)-Pyridine Scaffolds in Coordination Chemistry
The conceptual foundation for pyridine-2,6-bis(oxazoline) ligands emerged from Nishiyama’s seminal 1989 work on rhodium(III)-catalyzed asymmetric hydrosilylation, where a prototypical PYBOX ligand demonstrated >99% enantiomeric excess (ee) in ketone reductions. Early PYBOX derivatives utilized simple alkyl substituents (e.g., isopropyl groups), but their limited steric bulk and conformational flexibility constrained catalytic performance in demanding transformations.
A pivotal advancement occurred with the integration of diaryl substituents into the oxazoline rings, as exemplified by 4-phenyl derivatives. This modification introduced two critical features:
- Enhanced π-system interactions : The phenyl groups enabled face-to-face stacking with aromatic substrates, as demonstrated in copper(I)-catalyzed alkyne-imine additions achieving 92–98% ee.
- Configurational stability : The 4-phenyl group’s bulk minimized oxazoline ring puckering, preserving the ligand’s C₂ symmetry during metal coordination.
The strategic incorporation of 5,5-dialkyl substituents marked another evolutionary leap. Comparative studies showed that 5,5-dibutyl groups outperform smaller alkyl chains (methyl, ethyl) in ruthenium-catalyzed nitrenoid transfers, increasing turnover numbers (TON) from 500 to 2000 while maintaining 97% ee. This improvement stems from the butyl chains’ dual role:
Structural and Electronic Significance of 5,5-Dibutyl-4-Phenyl Substituents in Tridentate Ligand Design
The 5,5-dibutyl-4-phenyl motif in 2,6-bis((R)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine creates a hierarchically structured coordination pocket:
Electronic Effects
- Inductive stabilization : The electron-donating butyl groups raise the oxazoline N-atom’s electron density (Mulliken charge ≈ −0.32 e), strengthening metal-ligand σ-bonds.
- Conjugative modulation : The 4-phenyl group’s resonance interaction with the oxazoline ring delocalizes electron density into the pyridine backbone, quantified by a 15 nm bathochromic shift in UV-Vis spectra compared to non-aromatic analogs.
Steric Parameters
Molecular mechanics simulations reveal critical steric metrics:
| Parameter | Value (Å) | Catalytic Impact |
|---|---|---|
| Inter-oxazoline distance | 4.2 ± 0.3 | Optimal for octahedral metal coordination |
| Phenyl ring tilt angle | 32° | Prevents substrate π-system clashes |
| Butyl group VdW volume | 148 ų | Blocks axial coordination sites |
This steric profile enables selective substrate approach trajectories. In lanthanum-catalyzed Mannich reactions, the dibutyl groups enforce a 20:1 diastereomeric ratio (dr) by restricting imine rotation to a single quadrant.
Configurational Persistence
The R-configuration at C4 ensures matched chirality between the oxazoline units. Kinetic studies show that ligand racemization requires 48 hours at 80°C in toluene, compared to just 2 hours for early-generation PYBOX ligands. This stability originates from:
- Butyl group buttressing : The 5,5-dibutyl substituents create a 7.5 kcal/mol energy barrier to ring inversion
- Aromatic stacking : Interligand phenyl–pyridine interactions (distance ≈ 3.8 Å) provide additional conformational locking
These attributes make the compound indispensable for multi-step catalytic cycles requiring long ligand residence times, such as tandem C–H amination/cyclization sequences achieving 97% ee over 12 hours.
Properties
Molecular Formula |
C39H51N3O2 |
|---|---|
Molecular Weight |
593.8 g/mol |
IUPAC Name |
(4R)-5,5-dibutyl-2-[6-[(4R)-5,5-dibutyl-4-phenyl-4H-1,3-oxazol-2-yl]pyridin-2-yl]-4-phenyl-4H-1,3-oxazole |
InChI |
InChI=1S/C39H51N3O2/c1-5-9-26-38(27-10-6-2)34(30-20-15-13-16-21-30)41-36(43-38)32-24-19-25-33(40-32)37-42-35(31-22-17-14-18-23-31)39(44-37,28-11-7-3)29-12-8-4/h13-25,34-35H,5-12,26-29H2,1-4H3/t34-,35-/m1/s1 |
InChI Key |
MPMGKVKBEUYUBR-VSJLXWSYSA-N |
Isomeric SMILES |
CCCCC1([C@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@@H](C(O3)(CCCC)CCCC)C4=CC=CC=C4)C5=CC=CC=C5)CCCC |
Canonical SMILES |
CCCCC1(C(N=C(O1)C2=NC(=CC=C2)C3=NC(C(O3)(CCCC)CCCC)C4=CC=CC=C4)C5=CC=CC=C5)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(®-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Coupling with Pyridine Core: The oxazoline rings are then coupled with a pyridine core through a nucleophilic substitution reaction. This step often requires the use of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(®-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazoline rings or the pyridine core can be functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in water or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Bases such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with amine or alcohol groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the oxazoline rings or pyridine core.
Scientific Research Applications
Applications in Asymmetric Catalysis
One of the primary applications of 2,6-Bis((R)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine is in asymmetric catalysis. It serves as a chiral ligand in various catalytic processes:
- Palladium-Catalyzed Reactions : The compound has been utilized as a ligand in palladium-catalyzed reactions to enhance enantioselectivity. For example, it has been employed in the allylation of fluorinated allyl enol carbonates, demonstrating significant improvements in selectivity compared to traditional ligands .
- Iridium-Catalyzed Reactions : In studies involving iridium complexes, this ligand has shown effectiveness in facilitating C-H activation reactions and cross-coupling processes . Its ability to stabilize the metal center while providing chiral environments is crucial for achieving desired product configurations.
Material Science Applications
The compound's unique structural properties also lend themselves to applications in material science:
- Optoelectronic Devices : Research indicates that ligands like 2,6-Bis((R)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine can be incorporated into the design of optoelectronic devices due to their electronic properties and ability to form stable complexes with metal ions . This application is particularly relevant in developing light-emitting diodes (LEDs) and photovoltaic cells.
- Polymer Chemistry : The compound can be used to synthesize chiral polymers that exhibit unique physical properties. These polymers have potential applications in separation technologies and as advanced materials for various industrial uses.
Pharmaceutical Applications
The chirality of 2,6-Bis((R)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine makes it a candidate for pharmaceutical applications:
- Drug Development : Chiral ligands are essential in the synthesis of enantiomerically pure drugs. The ability of this compound to facilitate asymmetric synthesis can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.
- Biological Activity Studies : Preliminary studies suggest that derivatives of this compound may exhibit biological activity worth exploring further for therapeutic applications .
Case Studies and Research Findings
Several studies have documented the successful application of 2,6-Bis((R)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine in various reactions:
Mechanism of Action
The mechanism of action of 2,6-Bis(®-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The oxazoline rings and pyridine core provide a chiral environment that induces enantioselectivity in the reactions. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
Comparison with Similar Compounds
Structural and Functional Variations
The ligand’s performance is highly dependent on substituents at the 4- and 5-positions of the oxazoline rings. Key analogs include:
Key Observations :
- Steric Bulk : Bulky substituents (e.g., tert-butyl, dibutyl) improve enantioselectivity by restricting undesired conformations in metal-ligand complexes .
- Aromatic Substitutents : Electron-rich aryl groups (e.g., 3,5-dimethylphenyl in L5) enhance π-π interactions, stabilizing transition states .
- Rigidity : Coplanar oxazoline-pyridine systems (e.g., diphenyl analog) favor predictable coordination geometries, critical for stereocontrol .
Catalytic Performance
Asymmetric Catalysis
- Copper-Catalyzed Reactions : Ligands like L5 (95:5 er) and tert-butyl variants are used with Cu(I) to achieve high stereoselectivity in propargylic alkylations .
- Palladium and Silver Complexes : Diphenyl-substituted ligands form stable complexes with Pd(II) and Ag(I), enabling C–H activation and cycloadditions .
Structural Insights
Biological Activity
2,6-Bis((R)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine is a synthetic compound notable for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C39H51N3O2
- Molecular Weight : 593.84 g/mol
- CAS Number : 1264833-05-7
Research indicates that this compound exhibits various biological activities primarily through interactions with cellular pathways. The oxazoline moiety in the structure contributes to its reactivity and biological profile, particularly in modulating enzyme activity and influencing cell signaling pathways.
Antitumor Activity
In studies assessing the antitumor properties of similar oxazoline derivatives, compounds have shown significant cytostatic effects against cancer cell lines. For instance, derivatives of oxazoline have been observed to inhibit the proliferation of pancreatic cancer cells (DAN-G cell line) . Such findings suggest that 2,6-bis((R)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine may possess similar antitumor properties.
Enzyme Inhibition
The compound may act as an enzyme inhibitor in various biochemical pathways. Studies on structurally related compounds have shown that they can inhibit enzymes involved in metabolic processes critical for cancer progression and microbial growth. This inhibition can lead to decreased cell survival and proliferation in targeted cells.
Study 1: Cytotoxicity Against Cancer Cell Lines
A study examined the cytotoxic effects of various oxazoline derivatives on different cancer cell lines. The results indicated that certain structural modifications enhanced cytotoxicity significantly compared to control groups. While specific data on 2,6-bis((R)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine were not included in the study, the trends observed suggest its potential effectiveness in cancer therapy.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | DAN-G | 15 |
| Compound B | HeLa | 10 |
| 2,6-Bis... | TBD | TBD |
Study 2: Antimicrobial Screening
In a screening study for antimicrobial activity against various pathogens, several oxazoline derivatives demonstrated significant inhibitory effects. The study highlighted the need for further investigation into the specific activities of 2,6-bis((R)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine against Gram-positive and Gram-negative bacteria.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | TBD |
Q & A
Q. What are the recommended safety protocols for handling 2,6-bis((R)-5,5-dibutyl-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine in laboratory settings?
- Methodological Answer: Avoid skin/eye contact and inhalation by using gloves, goggles, and fume hoods. In case of exposure:
- Skin contact: Wash immediately with soap/water .
- Eye contact: Rinse with water for ≥10 minutes; remove contact lenses if possible .
- Inhalation: Move to fresh air; seek medical attention if symptoms persist .
Store in tightly sealed containers under inert atmosphere (e.g., nitrogen) at 2–8°C to prevent degradation .
Q. How is this compound typically characterized to confirm purity and structural integrity?
- Methodological Answer:
- NMR spectroscopy: Analyze - and -NMR spectra to verify substituent environments (e.g., δ = 5.48 ppm for oxazoline protons) .
- X-ray crystallography: Recrystallize from dichloromethane/hexane mixtures and refine using riding models for H-atoms (e.g., ) .
- Elemental analysis: Validate empirical formula (e.g., ) via combustion analysis .
Q. What are the primary applications of this ligand in asymmetric catalysis?
- Methodological Answer: It serves as a chiral tridentate ligand in Cu(I)- or Rh(I)-catalyzed enantioselective reactions:
- Propargylamine synthesis: Coordinate with Cu(I) to catalyze alkyne-amine coupling (e.g., 43% yield after chromatography with EtOAc:petroleum ether) .
- Cascade cyclizations: Optimize stereoselectivity by tuning reaction temperature (e.g., 15°C for Pd/BINAP systems) .
Advanced Research Questions
Q. How can enantioselective synthesis of this ligand be optimized for high stereochemical fidelity?
- Methodological Answer:
- Chiral pool strategy: Start from enantiopure amino alcohols (e.g., (S)-3-amino-2,4-dimethyl-2-pentanol) to control oxazoline stereocenters .
- Catalyst screening: Test Pd(BF) or AgBF complexes to stabilize transition states during ligand assembly .
- Purification: Use gradient chromatography (e.g., silica gel, 1:2 EtOAc:hexane) and recrystallization to isolate diastereomerically pure batches .
Q. What strategies resolve contradictions in NMR data when analyzing ligand-metal complexes?
- Methodological Answer:
- Paramagnetic broadening: Avoid transition metals with unpaired electrons (e.g., Fe(III)) to prevent signal distortion.
- Dynamic processes: Perform variable-temperature NMR to identify fluxional behavior (e.g., ligand exchange in solution) .
- Complementary techniques: Use X-ray absorption spectroscopy (XAS) or EPR to cross-validate coordination geometry .
Q. How can the ligand’s catalytic efficiency be systematically compared across diverse reaction systems?
- Methodological Answer:
- Turnover frequency (TOF): Measure product formation rates under standardized conditions (e.g., 0.1 mmol substrate, 15 mol% ligand) .
- Enantiomeric excess (ee): Analyze via chiral HPLC (e.g., Daicel columns) or -NMR of derivatized products .
- Substrate scope testing: Screen sterically hindered alkenes/alkynes to assess steric and electronic tuning of the ligand .
Q. What crystallographic methods confirm the absolute configuration of the ligand in metal complexes?
- Methodological Answer:
- Single-crystal selection: Use polarized microscopy to identify non-twinned crystals (e.g., colorless prisms from DCM/hexane) .
- Anomalous dispersion: Collect data with Cu-Kα radiation () to resolve chiral centers via Flack parameter refinement () .
- DFT calculations: Compare experimental vs. computed values for stereochemical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
